PDE4B Inhibitory Activity: Imidazol‑2‑one vs. Saturated Imidazolidin‑2‑one Core
The 1,3-dihydro-2H-imidazol-2-one scaffold, when decorated with a cyclopropylmethyl-bearing benzhydryl side chain, yields a PDE4B IC₅₀ of 341 nM [1]. In contrast, the saturated imidazolidin-2-one analog (C=O retained but ring unsaturation lost) typically exhibits ≥10‑fold weaker PDE4 inhibition in head‑to‑head series comparisons, consistent with the necessity of the planar imidazolone ring for optimal hinge‑binding interactions [2]. This class‑level inference highlights the critical role of the unsaturated core retained in the target compound.
| Evidence Dimension | PDE4B IC₅₀ |
|---|---|
| Target Compound Data | 341 nM (for a 1‑(cyclopropylmethyl‑phenyl)‑imidazol‑2‑one analog; the core scaffold is shared with the target compound) |
| Comparator Or Baseline | Expected >3,400 nM for corresponding imidazolidin‑2‑one analog (class‑level estimate based on SAR trends in WO 96/00218) |
| Quantified Difference | ≥10‑fold loss of potency |
| Conditions | Recombinant human PDE4B; cAMP hydrolysis assay |
Why This Matters
Procurement of the correct oxidation state (imidazol‑2‑one vs. imidazolidin‑2‑one) directly determines whether the building block can yield PDE4‑active leads.
- [1] BindingDB Entry BDBM50110041. 1‑[1‑(3‑Cyclopentyloxy‑4‑methoxy‑phenyl)‑cyclopropylmethyl]‑1,3‑dihydro‑imidazol‑2‑one; PDE4B IC₅₀ = 341 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50110041 (accessed 2026-05-01). View Source
- [2] Janssen Pharmaceutica N.V. (1996). WO 96/00218. 1,3‑Dihydro‑1‑(phenylalkyl)‑2H‑imidazol‑2‑one derivatives having PDE IV and cytokine activity. (SAR tables comparing unsaturated vs. saturated cores). View Source
